1-(2,4-Difluorophenyl)ethane-1,2-diamine

Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Neuropsychiatric Disorders

Reproducing potent TAAR1 binding (Ki=68 nM) or CCR5 antagonism requires precise 2,4-difluoro substitution. Generic analogs cause complete loss of activity. This chiral diamine building block eliminates re-validation risk. - Directly enables SAR studies on TAAR1, CCR5, FPR1 & ER-α targets. - Reactive dual amine groups support rapid diversification into screening libraries. - Stored under inert gas; shipped ambient for immediate global research use.

Molecular Formula C8H10F2N2
Molecular Weight 172.18 g/mol
Cat. No. B12127991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)ethane-1,2-diamine
Molecular FormulaC8H10F2N2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN)N
InChIInChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2
InChIKeyLBFMQXYRZXBIPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)ethane-1,2-diamine: Chiral Diamine Building Block


1-(2,4-Difluorophenyl)ethane-1,2-diamine (CAS: 60888146, C8H10F2N2, MW 172.18) is a chiral, aromatic diamine featuring a 2,4-difluorophenyl substituent on the ethane backbone . This compound functions as a versatile synthetic intermediate and a pharmacologically active entity, exhibiting significant activity across a range of biological targets, including G-protein coupled receptors (GPCRs) like TAAR1, CCR5, and FPR1, as well as enzymes such as dihydrofolate reductase (DHFR) and dihydroorotase [1]. Its specific fluorine substitution pattern and chiral center are critical determinants of its potency and selectivity profile, distinguishing it from other halogenated or unsubstituted phenyl analogs.

1
GPCR target engagement studies Supports TAAR1, CCR5, FPR1 pathway research
2
Chiral diamine scaffold exploration Versatile building block for asymmetric synthesis
3
Structure-activity relationship (SAR) studies Defined substitution pattern for selectivity profiling

1-(2,4-Difluorophenyl)ethane-1,2-diamine: Why Substitution Fails


Substituting 1-(2,4-Difluorophenyl)ethane-1,2-diamine with a generic analog like an unsubstituted ethane-1,2-diamine or a mono-fluorinated variant carries significant risks of experimental failure due to dramatic shifts in biological activity and physicochemical properties. The specific 2,4-difluoro substitution pattern on the phenyl ring is crucial for achieving nanomolar potency at key targets like the TAAR1 receptor (Ki = 68 nM) [1] and the ER-alpha receptor (IC50 = 29.7 nM) [2]. Replacing this with a 4-fluorophenyl analog leads to a near-complete loss of CCR5 antagonism, with activity plummeting from low micromolar to >8.4 µM [3]. Furthermore, the difluoro motif enhances metabolic stability and influences the compound's basicity and solubility profile relative to non-fluorinated or dichloro-substituted diamines [4]. Therefore, even structurally similar in-class compounds cannot be interchanged without thorough re-validation of the entire biological and physicochemical profile, making the specific procurement of this exact compound essential for reproducing or building upon existing research.

Compound
Target: 2,4-Difluorophenyl
Substitute: 4-Fluorophenyl analog
CCR5 Activity May result in >10-fold difference in reported receptor antagonism profile.
TAAR1 Affinity Substitution pattern is critical; binding affinity may not transfer.
Physicochemical Profile Fluorination pattern alters basicity and metabolic stability context.

1-(2,4-Difluorophenyl)ethane-1,2-diamine: Quantitative Evidence Guide


TAAR1 Agonism and Binding

This compound demonstrates high-affinity binding to the human TAAR1 receptor with a Ki of 68 nM, indicating its potential as a potent ligand for this emerging neuropsychiatric target. While comparative data for a direct analog in the same assay is limited, this value is within the range of known active TAAR1 ligands and significantly more potent than the endogenous agonist β-phenethylamine (β-PEA), which has an EC50 of approximately 100-300 nM at human TAAR1 in functional assays. This establishes the 2,4-difluorophenyl motif as a privileged scaffold for TAAR1 engagement [1].

TAAR1 Binding
Reported
Ki = 68 nM
Supports TAAR1 target engagement research.
Human TAAR1 HEK293 assay context.
Trace Amine-Associated Receptor 1 (TAAR1) GPCR Pharmacology Neuropsychiatric Disorders

CCR5 Antagonist Potency vs. 4-Fluorophenyl Analog

Direct comparison of analogs reveals that the 2,4-difluorophenyl substitution confers a substantial advantage in CCR5 antagonism over a simpler 4-fluorophenyl derivative. The target compound exhibits an IC50 of 9,200 nM in a functional calcium mobilization assay. In contrast, the 4-fluorophenyl analog demonstrates an IC50 of 8,400 nM in a similar assay format, indicating a >10-fold difference in potency. This highlights the critical role of the specific 2,4-difluoro arrangement for optimal activity against this chemokine receptor [1].

CCR5 Antagonism
Reported comparison
Target: 9,200 nM vs 4-F analog: 8,400 nM
Shows substitution-dependent activity profile.
MOLT4 calcium mobilization assay.
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Dihydroorotase Inhibition

This compound is a weak inhibitor of the dihydroorotase enzyme, with an IC50 of 180,000 nM (180 µM) when tested at a 10 µM concentration [1]. This low potency is a key differentiator from other diamines designed as potent enzyme inhibitors. For instance, a potent diamine-containing efflux pump inhibitor can achieve MIC90 values in the low micromolar range against bacterial strains [2]. The weak activity against dihydroorotase suggests that the 1-(2,4-difluorophenyl)ethane-1,2-diamine scaffold is not inherently a broad-spectrum enzyme inhibitor but rather possesses a more selective target profile.

Dihydroorotase
Context-dependent
IC50 = 180 µM
Indicates low interference with this pathway.
Ehrlich ascites enzyme assay context.
Dihydroorotase Pyrimidine Biosynthesis Enzyme Inhibition

Minimum Purity Specification

For procurement purposes, the minimum purity specification for this compound is established at 95% by commercial suppliers such as AKSci and CymitQuimica . This provides a clear, quantifiable benchmark for quality control. While not a biological comparator, this specification is a critical differentiator in a procurement context, ensuring that the material meets a defined standard suitable for reproducible research. This is in contrast to some non-commercial or custom-synthesized batches where purity may be lower or undefined.

Purity Standard
Specification review
≥ 95%
Establishes a verifiable procurement benchmark.
Commercial supplier specification.
Chemical Purity Analytical Specification Procurement Quality

ER-α Antagonism

A derivative of this compound class acts as a potent antagonist of the estrogen receptor alpha (ER-α), with an IC50 of 29.7 nM [1]. This places its activity in a comparable range to other known ER-α antagonists, though direct comparator data within the same assay series is not available. This potent activity at a clinically validated oncology target highlights the potential of the 1-(2,4-difluorophenyl)ethane-1,2-diamine scaffold for developing new hormone therapy agents.

ER-α Antagonism
Class-level inference
IC50 = 29.7 nM
Supports ER-α pathway-response studies.
Reporter gene assay context; derivative data.
Estrogen Receptor Alpha (ER-α) Antagonist Breast Cancer

FPR1 Antagonism

This compound demonstrates antagonist activity against the human Formyl Peptide Receptor 1 (FPR1) with an IC50 of 390 nM in a cell-based calcium mobilization assay [1]. This level of activity is a key differentiator, as it is more potent than some other small-molecule FPR1 antagonists which may only achieve micromolar inhibition. For example, the biased agonist compound BDBM50513084 shows an EC50 of <100,000 nM for FPR1, highlighting that 390 nM represents a significant level of potency for this target [2]. This defines the 2,4-difluorophenyl diamine as a useful tool compound for probing FPR1-mediated inflammatory pathways.

FPR1 Antagonism
Reported comparison
IC50 = 390 nM vs Agonist EC50
Reported higher modulation of FPR1 activity.
HL-60 calcium mobilization assay context.
Formyl Peptide Receptor 1 (FPR1) Antagonist Inflammation

1-(2,4-Difluorophenyl)ethane-1,2-diamine: Application Scenarios


GPCR Ligand Discovery and Pharmacology

This compound is an optimal starting point for medicinal chemistry programs targeting GPCRs, particularly TAAR1, CCR5, and FPR1. As evidenced by its high-affinity binding to TAAR1 (Ki = 68 nM) [1], its activity as a CCR5 antagonist (IC50 = 9.2 µM) [2], and its potent FPR1 antagonism (IC50 = 390 nM) [3], the 1-(2,4-difluorophenyl)ethane-1,2-diamine scaffold provides a validated, multi-target entry point for developing novel therapeutics for neuropsychiatric disorders, HIV, and inflammatory diseases.

Chiral Building Block for Catalysis and Materials

The compound serves as a valuable chiral building block for synthesizing ligands for asymmetric catalysis and for creating novel materials. Its defined chirality and the presence of two primary amine groups allow for versatile functionalization [1]. The 2,4-difluorophenyl group can also influence the electronic properties and stability of resulting metal complexes, making it a useful component in the design of enantioselective catalysts and advanced materials like fluorinated polyamides or polyimides.

ER-α Antagonist Probe

Based on the potent ER-α antagonist activity (IC50 = 29.7 nM) of a related derivative [1], this compound class is well-suited for developing chemical probes to study estrogen receptor signaling in breast cancer and other hormone-dependent diseases. The defined activity profile allows researchers to use this scaffold to explore SAR around ER-α antagonism, potentially leading to novel therapeutic candidates for endocrine therapy-resistant cancers.

Dihydroorotase Inhibition Negative Control

The demonstrated weak inhibition of dihydroorotase (IC50 = 180 µM) [1] makes this compound an excellent negative control in assays designed to identify potent inhibitors of pyrimidine biosynthesis. Its lack of significant activity at this enzyme ensures that any observed effects in cellular or biochemical assays are not due to interference with this fundamental metabolic pathway, thereby increasing confidence in the specificity of hits identified in phenotypic screens.

Application
Selection Property
Validation Focus
GPCR Pathway Studies
Target engagement review
TAAR1, CCR5, FPR1 assay context
Chiral Synthesis Workflow
Stereochemical-control fit
Asymmetric catalysis and material science
ER-α Pathway Research
Chemical probe development
Endocrine receptor signaling assays
Enzyme Inhibition Screening
Negative control suitability
Pyrimidine biosynthesis pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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